molecular formula C17H13ClN4O2S2 B12182548 2-(2,1,3-benzothiadiazol-4-ylsulfonyl)-8-chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

2-(2,1,3-benzothiadiazol-4-ylsulfonyl)-8-chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Cat. No.: B12182548
M. Wt: 404.9 g/mol
InChI Key: UIHDPKDOMMTCEB-UHFFFAOYSA-N
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Description

2-(2,1,3-Benzothiadiazol-4-ylsulfonyl)-8-chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a complex organic compound that belongs to the class of benzothiadiazole derivatives. These compounds are known for their significant roles in various scientific fields due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,1,3-benzothiadiazol-4-ylsulfonyl)-8-chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole typically involves multi-step organic reactions. The process often starts with the preparation of the benzothiadiazole core, followed by the introduction of the sulfonyl group and the chloro substituent. The final step involves the formation of the tetrahydro-pyridoindole ring system under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and automated synthesis equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2,1,3-Benzothiadiazol-4-ylsulfonyl)-8-chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the compound to simpler forms or alter its oxidation state.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various halogenated derivatives.

Scientific Research Applications

2-(2,1,3-Benzothiadiazol-4-ylsulfonyl)-8-chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,1,3-benzothiadiazol-4-ylsulfonyl)-8-chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,1,3-Benzothiadiazol-4-ylsulfonyl)-8-chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole stands out due to its unique combination of the benzothiadiazole core with the tetrahydro-pyridoindole ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H13ClN4O2S2

Molecular Weight

404.9 g/mol

IUPAC Name

4-[(8-chloro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)sulfonyl]-2,1,3-benzothiadiazole

InChI

InChI=1S/C17H13ClN4O2S2/c18-10-4-5-13-11(8-10)12-9-22(7-6-14(12)19-13)26(23,24)16-3-1-2-15-17(16)21-25-20-15/h1-5,8,19H,6-7,9H2

InChI Key

UIHDPKDOMMTCEB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1NC3=C2C=C(C=C3)Cl)S(=O)(=O)C4=CC=CC5=NSN=C54

Origin of Product

United States

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